Entacapone sodium salt

Beschreibung

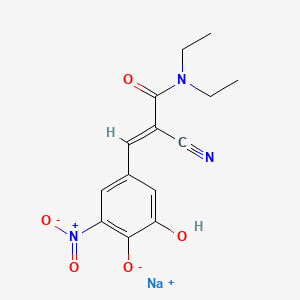

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQUSXKIIWDDTK-OAZHBLANSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of Entacapone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease.[1] Administered concurrently with levodopa and a dopa decarboxylase inhibitor (e.g., carbidopa), entacapone effectively enhances the therapeutic efficacy of levodopa by mitigating its peripheral degradation.[2] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of entacapone, detailing its mechanism of action, metabolic fate, and clinical effects. Quantitative data are summarized in tabular format for clarity, and key experimental methodologies are described. Visual diagrams generated using the DOT language are included to illustrate critical pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of entacapone is characterized by rapid absorption, extensive metabolism, and a short half-life, necessitating its co-administration with each levodopa dose.[2][3]

Absorption and Distribution

Following oral administration, entacapone is rapidly absorbed, with peak plasma concentrations (Cmax) typically achieved within one hour.[4][5] The absolute bioavailability of entacapone is approximately 35%.[5] Food does not significantly affect its pharmacokinetics.[6] Entacapone is highly bound to plasma proteins (98%), primarily albumin, over a concentration range of 0.4 to 50 µg/mL, and as such, does not distribute widely into tissues.[5][6]

Metabolism and Excretion

Entacapone is extensively metabolized, with a negligible amount (0.2% of the dose) excreted unchanged in the urine.[5] The primary metabolic pathway involves isomerization to its cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer.[5] The resulting glucuronide conjugate is inactive.[5] Approximately 10% of a radiolabeled dose is excreted in the urine, while the majority (90%) is eliminated in the feces via biliary excretion.[5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of entacapone.

Table 1: Single-Dose Pharmacokinetic Parameters of Entacapone (200 mg)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | ~1 hour | [4][5] |

| Cmax (Peak Plasma Concentration) | ~1.2 µg/mL | [5] |

| AUC (Area Under the Curve) | Varies; dose-proportional up to 800 mg | [5] |

| Absolute Bioavailability | ~35% | [5] |

| Elimination Half-life (β-phase) | ~0.6 hours | [5] |

| Elimination Half-life (γ-phase) | ~2.5 hours | [5] |

| Plasma Protein Binding | 98% | [5][6] |

| Volume of Distribution (Vd) | 20 L (at steady state, IV) | [6] |

Table 2: Effect of Entacapone (200 mg) on Levodopa Pharmacokinetics

| Levodopa Parameter | Without Entacapone | With Entacapone | Percent Change | Reference |

| AUC | 3620 hng/mL | 5280 hng/mL | +46% | [7] |

| Elimination Half-life | 1.3 - 1.5 hours | 2.0 - 2.4 hours | +54-85% | [5][7] |

| Tmax | ~1 hour | Unaffected | 0% | [5] |

| Cmax | Unaffected | Unaffected | 0% | [5] |

Pharmacodynamics

The primary pharmacodynamic effect of entacapone is the inhibition of the COMT enzyme, which plays a crucial role in the metabolism of levodopa and other catechols.[1]

Mechanism of Action

In the presence of a dopa decarboxylase inhibitor, COMT becomes the primary enzyme responsible for the peripheral metabolism of levodopa to 3-O-methyldopa (3-OMD).[2] By inhibiting COMT, entacapone reduces the formation of 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa.[2][5] This leads to more sustained plasma levodopa concentrations, allowing for a greater and more consistent supply of levodopa to the brain for conversion to dopamine.[2] Entacapone's effects are primarily peripheral, as it does not readily cross the blood-brain barrier.[1]

Dose-Response Relationship

Studies have demonstrated a dose-dependent inhibition of erythrocyte COMT activity by entacapone.[4][6] A 200 mg dose of entacapone results in an average maximum inhibition of erythrocyte COMT activity of 65%, with a return to baseline within 8 hours.[6] The 200 mg dose has been identified as the most effective for increasing the duration of motor response to levodopa.[4]

Table 3: Effect of Entacapone on Levodopa Metabolites

| Metabolite | Effect of Entacapone (200 mg) | Reference |

| 3-O-Methyldopa (3-OMD) AUC | Decreased | [4] |

| Homovanillic Acid (HVA) AUC | Decreased | [4] |

| 3,4-Dihydroxyphenylacetic Acid (DOPAC) AUC | Increased | [4] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of entacapone's pharmacokinetics and pharmacodynamics.

Clinical Pharmacokinetic and Dose-Response Study

Objective: To evaluate the dose-response effects of entacapone on the pharmacokinetics of levodopa and the clinical response in Parkinson's disease patients with motor fluctuations.[4]

Study Design: A randomized, double-blind, single-graded-dose, crossover study with five 1-day treatment periods, each separated by a one-week washout period.[4]

Participants: 20 patients with Parkinson's disease experiencing levodopa-related motor fluctuations.[4]

Intervention:

-

Entacapone (50, 100, 200, or 400 mg) or placebo administered at 8 a.m. with the patient's usual morning dose of levodopa/dopa decarboxylase inhibitor.[4]

Pharmacokinetic and Pharmacodynamic Assessments:

-

Blood Sampling: Venous blood samples were collected at pre-dose and at regular intervals post-dose for the determination of plasma concentrations of entacapone, levodopa, and its metabolites.

-

COMT Activity Assay: Soluble COMT (S-COMT) activity in red blood cells (RBCs) was measured.

-

Clinical Assessment: Motor responses were quantified at 30-minute intervals using the motor part of the Unified Parkinson's Disease Rating Scale (UPDRS).[4]

Analytical Method for Entacapone Quantification in Plasma

Objective: To develop and validate a sensitive and selective method for the quantification of entacapone in human plasma.[8]

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Sample Preparation:

-

A single-step liquid-liquid extraction (LLE) is performed.

-

Plasma samples are mixed with an internal standard (e.g., rofecoxib).

-

Extraction is carried out using an organic solvent mixture, such as ethyl acetate/n-hexane (30/70, v/v).[8]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

Chromatographic Conditions:

-

Column: Reverse phase C18 column.[8]

-

Mobile Phase: Isocratic elution with a mixture of 30 mM phosphate buffer (pH 2.75) and acetonitrile (62/38, v/v).[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 315 nm.[8]

Validation Parameters:

-

Linearity: Established over a range of 25-2500 ng/mL.[8]

-

Lower Limit of Quantitation (LLOQ): 25 ng/mL.[8]

Erythrocyte COMT Inhibition Assay

Objective: To measure the inhibitory effect of entacapone on COMT activity in red blood cells.

Principle: The assay measures the rate of O-methylation of a catechol substrate by COMT in erythrocyte lysates. The formation of the methylated product is quantified.

General Protocol:

-

Erythrocyte Lysate Preparation: Whole blood is centrifuged to separate red blood cells, which are then washed and lysed to release intracellular contents, including COMT.

-

Reaction Mixture: The lysate is incubated with a reaction mixture containing:

-

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

-

A methyl donor, S-adenosyl-L-methionine (SAM).

-

Magnesium chloride (as a cofactor).

-

A buffer to maintain optimal pH.

-

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an acid.

-

Product Quantification: The O-methylated product is quantified using an appropriate analytical method, such as HPLC with electrochemical or fluorescence detection.[1]

-

Inhibition Calculation: COMT activity in the presence of entacapone is compared to the activity in its absence to determine the percentage of inhibition.

Conclusion

Entacapone's pharmacokinetic and pharmacodynamic profiles are well-characterized, demonstrating its role as a potent and selective peripheral COMT inhibitor. Its rapid absorption and short half-life align with its intended use as an adjunct to levodopa therapy, requiring administration with each dose. The primary pharmacodynamic effect of entacapone is the significant increase in the bioavailability and prolongation of the elimination half-life of levodopa, leading to improved motor control in patients with Parkinson's disease. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of entacapone and other COMT inhibitors in drug development.

References

- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entacapone improves the availability of L-dopa in plasma by decreasing its peripheral metabolism independent of L-dopa/carbidopa dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double-blind pharmacokinetic and clinical dose-response study of entacapone as an adjuvant to levodopa therapy in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Entacapone Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a potent and selective, peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolic pathway of levodopa.[1][2] By inhibiting COMT, entacapone enhances the bioavailability and prolongs the therapeutic effect of levodopa, a cornerstone treatment for Parkinson's disease.[3] This technical guide provides a comprehensive overview of the chemical properties and structural features of entacapone and its sodium salt, intended for professionals in research and drug development.

Chemical Structure and Identification

Entacapone, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a nitrocatechol derivative.[4] The sodium salt form is utilized in pharmaceutical preparations.

Figure 1: Chemical Structure of Entacapone

Caption: Chemical structure of Entacapone.

Physicochemical Properties

A summary of the key physicochemical properties of entacapone and its sodium salt is presented in the tables below. These properties are critical for understanding the behavior of the molecule in various pharmaceutical and biological systems.

General Properties

| Property | Entacapone | Entacapone Sodium Salt | Reference(s) |

| Chemical Formula | C₁₄H₁₅N₃O₅ | C₁₄H₁₄N₃NaO₅ | [5],[] |

| Molecular Weight | 305.29 g/mol | 327.27 g/mol | [5],[] |

| CAS Number | 130929-57-6 | 1047659-02-8 | [7],[8] |

| Appearance | Yellow to orange non-hygroscopic crystalline powder | Powder | [4],[8] |

Thermal and Acid-Base Properties

| Property | Value | Reference(s) |

| Melting Point (Entacapone) | 163.6 °C (from DSC) | [4] |

| pKa (Entacapone) | ~4.5 | [9] |

Solubility Profile

| Solvent/Condition | Solubility of Entacapone | Reference(s) |

| Water | Practically insoluble | [4] |

| pH 1.2 | ~0.017 mg/mL | [10] |

| pH 7.4 | ~1.75 mg/mL | [10] |

| Anhydrous Ethanol | Slightly soluble | [4] |

| Acetone | Soluble or sparingly soluble | [4] |

| DMSO (this compound) | Soluble | [8] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for the identification, quantification, and purity assessment of entacapone.

Spectroscopic Properties

| Technique | Key Findings | Reference(s) |

| UV-Vis Spectroscopy | λmax at ~308 nm in methanol and ~378 nm in 20% sodium acetate solution. | [1],[11] |

| Infrared (IR) Spectroscopy | O-H stretching band observed at 3339 cm⁻¹ for polymorph-A. | [12] |

| ¹H NMR Spectroscopy | Predicted spectrum available. | [13] |

Chromatographic Data

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of entacapone. A typical reversed-phase HPLC method is summarized below.

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile and 0.02M potassium dihydrogen orthophosphate (pH 6.0) (55:45) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 310 nm |

Mechanism of Action: COMT Inhibition

Entacapone exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). In patients with Parkinson's disease treated with levodopa, a significant portion of levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). This reduces the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain.[2][14]

By inhibiting peripheral COMT, entacapone decreases the conversion of levodopa to 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa.[3] This leads to more sustained dopaminergic stimulation in the brain, helping to alleviate the motor fluctuations often experienced by patients on long-term levodopa therapy.[15]

Figure 2: Levodopa Metabolism and COMT Inhibition by Entacapone

References

- 1. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 3. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 7. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound | CAS:1047659-02-8 | COMT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. tandfonline.com [tandfonline.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. m.youtube.com [m.youtube.com]

- 15. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

Entacapone Sodium Salt: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Entacapone Sodium Salt, a critical catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Understanding these fundamental physicochemical properties is paramount for the successful formulation, development, and manufacturing of robust and efficacious dosage forms. This document synthesizes available data on solubility in various media, details stability under stress conditions, and provides standardized experimental protocols.

Solubility Profile of Entacapone

Entacapone is a weakly acidic compound, and its solubility is highly dependent on the pH of the medium. The sodium salt form generally exhibits enhanced aqueous solubility compared to the free acid, particularly in neutral to acidic environments.

Aqueous Solubility

The aqueous solubility of entacapone demonstrates a significant increase with rising pH.[1][2] This is attributed to the ionization of the phenolic hydroxyl groups. While specific data for the sodium salt is not extensively detailed in publicly available literature, the pH-solubility profile of entacapone provides a strong indication of the behavior of its salt form in aqueous solutions.

| pH | Solubility of Entacapone (µg/mL) | Reference |

| 1.2 | ~17 | [1] |

| 3.0 | 12.4 | [1][2] |

| ≤5.0 | < 80 | [1] |

| 7.4 | ~1750 | [1] |

Organic Solvent Solubility

Entacapone is soluble in several organic solvents. This information is crucial for developing various dosage forms and for analytical method development.

| Solvent | Solubility of Entacapone (mg/mL) | Reference |

| Ethanol | ~5 | [3] |

| Dimethyl Sulfoxide (DMSO) | ~30 | [3] |

| Dimethylformamide (DMF) | ~30 | [3] |

| Acetone | Soluble to sparingly soluble | [1] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve entacapone in DMSO and then dilute with the aqueous buffer of choice.[3]

Stability Profile of Entacapone

The stability of entacapone and its sodium salt is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies on entacapone have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Observations | Reference(s) |

| Acid Hydrolysis (e.g., 1.0 N HCl at room temperature to reflux) | Degradation is observed. | [4] |

| Base Hydrolysis (e.g., 0.05 N NaOH at room temperature) | Significant degradation occurs. | [4] |

| Oxidative Degradation (e.g., 3% H₂O₂) | Degradation is observed. | [4] |

| Thermal Degradation (e.g., 105°C) | Entacapone is relatively stable. | [5] |

| Photodegradation (e.g., UV light at 254 nm) | The primary degradation product is the geometric isomer, Z-entacapone. | |

| Solid-State (Heat and Humidity) | Entacapone is relatively stable under heat and humidity conditions. | [5] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Study: Forced Degradation Protocol

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods.

Caption: Experimental workflow for forced degradation studies of this compound.

Stability-Indicating RP-HPLC Method

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying entacapone and its degradation products.

Typical Chromatographic Conditions:

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode. | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 210 nm or 310 nm). | [4] |

| Temperature | Ambient or controlled (e.g., 30°C) | [5] |

| Injection Volume | 10-20 µL | [5] |

Degradation Pathway

The primary degradation pathway for entacapone under photolytic stress is the isomerization from the (E)-isomer to the (Z)-isomer. Other degradation products can be formed under hydrolytic and oxidative stress, and their structures can be elucidated using techniques like LC-MS/MS.

Caption: Simplified degradation pathways of Entacapone under stress conditions.

Conclusion

This technical guide provides essential solubility and stability data for this compound, critical for its development into a safe, effective, and stable pharmaceutical product. The provided experimental protocols offer a standardized approach for in-house characterization. A thorough understanding of these properties will enable researchers and formulation scientists to design robust dosage forms with optimal biopharmaceutical performance and shelf-life. It is recommended that specific studies on the sodium salt be conducted to confirm and expand upon the data presented, particularly concerning its solid-state properties and comparative stability.

References

Entacapone: A Technical Guide to its Discovery, Development, and Mechanism for Scientific Research

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1][2] The cornerstone of symptomatic treatment for PD has long been levodopa (L-DOPA), a metabolic precursor to dopamine.[3][4] However, the efficacy of levodopa is limited by its extensive peripheral metabolism, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[3] While AADC can be effectively inhibited by co-administered drugs like carbidopa, a significant portion of levodopa is converted by COMT to the inactive metabolite 3-O-methyldopa (3-OMD) before it can cross the blood-brain barrier.[3][5][6] This peripheral degradation reduces the bioavailability of levodopa, leading to the need for higher doses and contributing to motor fluctuations known as "wearing-off" phenomena in patients.[7][8] This whitepaper provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental data for Entacapone, a selective and reversible COMT inhibitor developed to address this therapeutic challenge.

Discovery and Rationale for COMT Inhibition

The rationale for developing a COMT inhibitor emerged from the need to enhance the efficiency of levodopa therapy.[9] By blocking the COMT enzyme in the periphery, it was hypothesized that the conversion of levodopa to 3-OMD could be reduced, thereby increasing the plasma half-life and bioavailability of levodopa for transport into the brain.[9][10][11] This would, in turn, provide more stable and sustained dopaminergic stimulation in the central nervous system, improving motor control and reducing "off" periods.[6][8]

In the 1980s, a drug development program at Orion Pharma focused on inhibiting COMT.[9] This research led to the discovery of Entacapone, a nitrocatechol-class compound, identified as a potent, selective, and reversible inhibitor of COMT that acts primarily in peripheral tissues.[5][6][9] Unlike the earlier COMT inhibitor tolcapone, Entacapone does not significantly cross the blood-brain barrier and is not associated with the same risks of hepatotoxicity.[5][7]

Mechanism of Action

Entacapone exerts its therapeutic effect by selectively and reversibly inhibiting the COMT enzyme.[5][6] In the presence of an AADC inhibitor like carbidopa, COMT becomes the primary enzyme responsible for the peripheral metabolism of levodopa.[12][13] Entacapone binds to the COMT enzyme, preventing it from catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to levodopa. This inhibition significantly reduces the formation of 3-OMD.[5][6] Consequently, plasma levels of levodopa are higher and more sustained, allowing a greater amount of the precursor to reach the brain for conversion into dopamine.[1][7]

Quantitative Data Summary

The development of Entacapone was supported by extensive pharmacokinetic and clinical efficacy studies. The data below summarizes its key properties and therapeutic effects.

Table 1: Pharmacokinetic Properties of Entacapone in Humans

| Parameter | Value | Notes | Citation(s) |

| Time to Peak (Tmax) | ~1.0 hour | Rapidly absorbed. | [12][14] |

| Bioavailability | ~35% | Oral administration. | [12][14] |

| Plasma Protein Binding | 98% | Primarily binds to serum albumin. | [12][13] |

| Volume of Distribution (Vd) | ~20 L | Does not distribute widely into tissues. | [12][13] |

| Elimination Half-Life (t1/2) | 0.4 - 0.7 hours (β-phase)2.4 hours (γ-phase) | Biphasic elimination. | [14] |

| Metabolism | Almost completely metabolized | Main pathway is isomerization and direct glucuronidation. The glucuronide conjugate is inactive. | [12][13] |

| Excretion | 10% in urine, 90% in feces | Biliary excretion is the major route. | [12][13] |

| Effect on Levodopa AUC | Increases by ~35-46% | When co-administered with Levodopa/Carbidopa. | [12][14][15] |

| Effect on Levodopa t1/2 | Prolonged from ~1.3h to ~2.4h | Extends the duration of levodopa availability. | [12][14] |

Table 2: Summary of Efficacy from Key Clinical Trials in PD Patients with Motor Fluctuations

| Study Outcome | Entacapone Group | Placebo Group | Notes | Citation(s) |

| Increase in Daily "ON" Time | 0.7 to 1.7 hours | - | Significant increase in the period of good motor control. | [8][16] |

| Increase in "ON" Time (from baseline) | +1.3 hours | - | In a 6-month study, "ON" time increased from 9.5h to 10.8h. | [17] |

| Reduction in Daily "OFF" Time | Corresponding decrease | - | Directly corresponds to the increase in "ON" time. | [8][16][17] |

| Change in % "ON" Time | +5.0 percentage points | - | Based on home diaries from a 24-week multicenter trial. | [18] |

| Daily Levodopa Dose Reduction | 10% to 30% reduction | - | Often required to manage increased dopaminergic effects like dyskinesia. | [12][16] |

Experimental Protocols and Workflows

Key Preclinical Experiment: In Vitro COMT Inhibition Assay

This protocol describes a representative method for determining the inhibitory potency (IC50) of a compound like Entacapone against the COMT enzyme. The methodology is adapted from published studies on COMT inhibitors.[19]

Objective: To quantify the concentration of Entacapone required to inhibit 50% of the activity of recombinant human soluble COMT (S-COMT).

Materials:

-

Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration)

-

Magnesium Chloride (MgCl2) (e.g., 5 mM final concentration)

-

Dithiothreitol (DTT) (e.g., 1 mM final concentration)

-

S-adenosyl-methionine (SAM) (e.g., 200 µM final concentration), the methyl donor

-

A suitable COMT substrate, such as 3,4-dihydroxy-5-nitrobenzaldehyde (or another catechol substrate)

-

Entacapone stock solution and serial dilutions

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction termination solution (e.g., ice-cold acetonitrile with 1% formic acid)

-

HPLC system for quantification of the methylated product

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube or plate well, prepare an incubation mixture containing S-COMT, MgCl2, DTT, the catechol substrate, and the specific concentration of Entacapone being tested in PBS buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 3-5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding SAM to the mixture.

-

Incubation: Allow the reaction to proceed at 37°C for a fixed time (e.g., 6-10 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of the ice-cold termination solution. This denatures the enzyme and precipitates proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant using HPLC to measure the concentration of the O-methylated product.

-

Data Analysis: Calculate the percentage of COMT inhibition for each Entacapone concentration relative to a control reaction with no inhibitor. Plot the percent inhibition against the logarithm of the Entacapone concentration and fit the data to a dose-response curve to determine the IC50 value.

Drug Development and Clinical Trial Pipeline

The development of Entacapone followed a structured pipeline from initial concept to market approval, typical for pharmaceutical agents.

The clinical development program for Entacapone included several randomized, placebo-controlled, double-blind trials to establish its efficacy and safety as an adjunct to levodopa therapy in patients with Parkinson's disease experiencing motor fluctuations.[8][16][18] These trials consistently demonstrated that adding Entacapone 200 mg with each levodopa dose significantly increased "ON" time and decreased "OFF" time.[16][20]

The discovery and development of Entacapone represent a significant advancement in the symptomatic management of Parkinson's disease. By elucidating the role of COMT in levodopa metabolism, researchers were able to design a targeted therapy that enhances the efficacy of the gold-standard treatment. The extensive preclinical and clinical research program successfully demonstrated that peripheral COMT inhibition with Entacapone increases the bioavailability and prolongs the effect of levodopa, leading to tangible improvements in motor function and quality of life for patients experiencing "wearing-off" phenomena. Entacapone serves as a prime example of a successful translational research program, moving from a biochemical hypothesis to a widely used therapeutic agent.[9]

References

- 1. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 2. Progress in the Research of COMT Inhibitors [synapse.patsnap.com]

- 3. Issues important for rational COMT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Entacapone - Wikipedia [en.wikipedia.org]

- 7. neurologylive.com [neurologylive.com]

- 8. neurology.org [neurology.org]

- 9. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. COMT Inhibitors: Novel Treatments for Parkinson's Disease | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Entacapone is beneficial in both fluctuating and non-fluctuating patients with Parkinson’s disease: a randomised, placebo controlled, double blind, six month study | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 18. Entacapone improves motor fluctuations in levodopa-treated Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

An In-Depth Technical Guide to the Signaling Pathways of Entacapone Sodium Salt

Abstract

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) that serves as a critical adjunct therapy in the management of Parkinson's disease.[1] Its primary mechanism of action involves the modulation of levodopa (L-DOPA) metabolism, leading to enhanced bioavailability and more sustained central dopaminergic stimulation.[1][2] This guide provides a detailed examination of the core signaling pathways influenced by Entacapone, presents key quantitative pharmacological data, outlines relevant experimental methodologies, and explores potential secondary and neuroprotective pathways. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Entacapone's molecular and systemic effects.

Core Signaling Pathway: Modulation of Levodopa Metabolism

The principal therapeutic value of Entacapone is derived from its direct influence on the metabolic pathway of L-DOPA, the primary precursor to dopamine used in Parkinson's disease treatment.[3] In patients receiving L-DOPA and a DOPA decarboxylase (DDC) inhibitor like carbidopa, the peripheral metabolism of L-DOPA is predominantly catalyzed by COMT.[4][5]

COMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine to L-DOPA, converting it into the inactive metabolite 3-O-methyldopa (3-OMD).[5][6] This process significantly reduces the fraction of administered L-DOPA that can cross the blood-brain barrier (BBB) to exert its therapeutic effect in the central nervous system (CNS).

Entacapone is a nitrocatechol-structured compound that selectively and reversibly inhibits COMT, primarily in peripheral tissues, as it does not readily cross the BBB.[5][7] By blocking this enzymatic conversion, Entacapone decreases the formation of 3-OMD, thereby increasing the plasma half-life and bioavailability of L-DOPA.[2][8] This results in a greater and more sustained supply of L-DOPA to the brain, leading to more consistent dopaminergic stimulation and an improvement in the motor symptoms of Parkinson's disease.[1] Clinically, this manifests as an increase in "ON" time, the period when medication is effective, and a corresponding decrease in "OFF" time.[4][9]

Potential Neuroprotective and Secondary Signaling Pathways

Beyond its primary role in L-DOPA metabolism, emerging research suggests Entacapone may influence other signaling pathways, potentially offering neuroprotective benefits.

BDNF-TrkB Signaling Pathway

Studies in animal models have indicated that Entacapone may promote hippocampal neurogenesis.[10] This effect is hypothesized to be mediated through the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway. Research has shown that treatment with Entacapone can significantly increase the levels of mature BDNF and phosphorylated TrkB in the hippocampus.[10] The BDNF-TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.[10] Activation of this pathway could represent a secondary mechanism through which Entacapone contributes to neurological health, although these findings are preclinical and require further investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Entacapone promotes hippocampal neurogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Entacapone's Role in Altering Levodopa Plasma Pharmacokinetics: A Technical Guide

Introduction

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. As a dopamine precursor, levodopa can cross the blood-brain barrier to replenish central dopamine levels. However, its therapeutic efficacy is hampered by extensive peripheral metabolism. Two primary enzymes, DOPA decarboxylase (DDC) and Catechol-O-methyltransferase (COMT), rapidly break down levodopa in the periphery, with only a small fraction of the administered dose reaching the central nervous system.[1][2] To counteract this, levodopa is co-administered with a DDC inhibitor (e.g., carbidopa), which prevents its conversion to dopamine outside the brain. This blockade, however, elevates the importance of the COMT pathway, making it the principal route for peripheral levodopa degradation.[2][3][4][5]

Entacapone is a selective and reversible inhibitor of the COMT enzyme.[4][6] It acts peripherally and does not significantly penetrate the blood-brain barrier.[3][6] By inhibiting peripheral COMT, entacapone protects levodopa from degradation, thereby altering its plasma pharmacokinetics to enhance its bioavailability and therapeutic effect. This guide provides a detailed examination of the mechanism, pharmacokinetic impact, and experimental evaluation of entacapone as an adjunct to levodopa therapy.

Mechanism of Action

The primary mechanism of entacapone is the inhibition of COMT in peripheral tissues.[4] When the DDC enzyme is blocked by an inhibitor like carbidopa, COMT becomes the major enzyme responsible for metabolizing levodopa into 3-O-methyldopa (3-OMD).[3][4][5] 3-OMD is an inactive metabolite that competes with levodopa for transport across the blood-brain barrier. By inhibiting COMT, entacapone reduces the formation of 3-OMD, leading to a higher proportion of levodopa being available for transport into the brain.[6][7] This action increases the plasma half-life of levodopa, allowing more of it to cross the blood-brain barrier and be converted into dopamine in the central nervous system.[5]

Impact on Levodopa Plasma Pharmacokinetics

The co-administration of entacapone with levodopa/carbidopa leads to significant and clinically relevant alterations in the plasma pharmacokinetic profile of levodopa. These changes result in more sustained plasma levodopa concentrations.[4]

Key Pharmacokinetic Changes:

-

Area Under the Curve (AUC): Entacapone consistently increases the AUC of levodopa, signifying greater total drug exposure. Studies have shown that a 200 mg dose of entacapone can increase the levodopa AUC by approximately 30-46%.[3][8][9]

-

Elimination Half-Life (t½): The elimination half-life of levodopa is prolonged in the presence of entacapone. For instance, the half-life can be extended from approximately 1.3-1.5 hours to 2.0-2.4 hours.[3][8] One study noted a prolongation of up to 75%.[10]

-

Maximum Concentration (Cmax) and Time to Cmax (Tmax): The effect on Cmax and Tmax is generally not significant.[3][6] Some studies report a slight decrease in Cmax, while Tmax is largely unaffected.[9][11]

-

3-O-methyldopa (3-OMD) Levels: Entacapone markedly and dose-dependently decreases the plasma concentration of 3-OMD, the metabolite formed by COMT.[3][9][12]

Table 1: Summary of Entacapone's Effect on Levodopa Pharmacokinetic Parameters

| Parameter | Change with Entacapone (200 mg) | Magnitude of Change | Reference(s) |

| AUC (Area Under the Curve) | Increased | 30% - 46% increase | [3][8][9][11] |

| t½ (Elimination Half-Life) | Prolonged | Increased from ~1.5h to ~2.4h (23-75% increase) | [3][8][10][12] |

| Cmax (Maximum Concentration) | Generally not affected / Slightly decreased | No significant change | [3][6][9][13] |

| Tmax (Time to Cmax) | Generally not affected | No significant change | [3][6] |

| 3-OMD Plasma Levels | Markedly Decreased | 38% - 66% decrease | [3][9][11][12] |

Experimental Protocols

The pharmacokinetic effects of entacapone on levodopa have been established through numerous clinical trials. These studies typically employ rigorous methodologies to ensure the reliability of the data.

Common Methodological Components:

-

Study Design: Most studies utilize a randomized, double-blind, placebo-controlled, crossover design.[12][14] This design minimizes bias, as each participant serves as their own control, receiving both the active treatment (entacapone) and a placebo in a random order, separated by a washout period.[9]

-

Subject Population: Studies have been conducted in both healthy volunteers and Parkinson's disease patients, particularly those experiencing "end-of-dose" motor fluctuations.[8][14][15]

-

Drug Administration: A single dose or multiple doses of levodopa/carbidopa are administered with either entacapone (commonly 200 mg) or a placebo.[14][15] For example, a study might involve administering one levodopa/carbidopa (100/25 mg) tablet with 200 mg of entacapone or a placebo.[15]

-

Pharmacokinetic Sampling: Serial blood samples are collected at frequent, predefined intervals after drug administration (e.g., every 30 minutes for the first few hours) to construct a detailed plasma concentration-time curve.[9][14]

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC) with electrochemical detection or tandem mass spectrometry (HPLC-MS/MS) are the standard analytical methods for the simultaneous quantification of levodopa, its metabolites (like 3-OMD), carbidopa, and entacapone in human plasma.[16][17][18] These methods are validated for selectivity, sensitivity, linearity, precision, and accuracy.[16] Sample preparation often involves protein precipitation followed by separation on a C8 or C18 column.[16][17]

Conclusion

Entacapone plays a critical role in optimizing levodopa therapy by selectively inhibiting its peripheral metabolism via the COMT enzyme. This inhibition leads to a significant alteration of levodopa's plasma pharmacokinetics, most notably by increasing its AUC and prolonging its elimination half-life. These modifications result in more stable and sustained plasma levodopa levels, which enhances the delivery of levodopa to the brain. For researchers and drug development professionals, understanding this pharmacokinetic interaction is fundamental to developing more effective and refined therapeutic strategies for Parkinson's disease, aiming to provide more consistent dopaminergic stimulation and improve clinical outcomes for patients.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. d-nb.info [d-nb.info]

- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetic behaviour of levodopa and 3-O-methyldopa after repeat administration of levodopa/carbidopa with and without entacapone in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Entacapone improves the availability of L-dopa in plasma by decreasing its peripheral metabolism independent of L-dopa/carbidopa dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Entacapone in combination with standard or controlled-release levodopa/carbidopa: a clinical and pharmacokinetic study in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of different repeated doses of entacapone on the pharmacokinetics of L-Dopa and on the clinical response to L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Entacapone Sodium Salt in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine.[1][2][3] In the context of Parkinson's disease (PD), entacapone is primarily used as an adjunct to levodopa therapy.[1][3] By inhibiting peripheral COMT, entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and bioavailability in the brain.[1][3] This leads to more sustained dopaminergic stimulation and an improvement in motor symptoms.[1][2] Beyond its role in dopamine metabolism, preclinical studies suggest that entacapone may also exert neuroprotective and neurogenic effects, potentially through the activation of signaling pathways like the brain-derived neurotrophic factor (BDNF)-tyrosine kinase receptor B (TrkB) pathway.[4]

These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing entacapone sodium salt in various animal models relevant to neurodegenerative disease research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Entacapone in Rats

| Parameter | Value | Animal Model | Administration Route | Dose | Reference |

| Elimination Half-life (t½) | 0.8 h | Rat | Intravenous | 3 mg/kg | [5] |

| 2.9 h (Tolcapone for comparison) | Rat | Intravenous | 3 mg/kg | [5] | |

| Striatum/Serum Ratio | Lower than Tolcapone (3-fold difference) | Rat | Intravenous | 3 mg/kg | [5] |

| Oral Bioavailability | 10.4% | Rat | Oral | Not Specified | [6] |

Table 2: Efficacy of Entacapone in a 6-OHDA Rat Model of Parkinson's Disease

| Behavioral Test | Treatment Group | Outcome | Reference |

| Apomorphine-Induced Rotations | Levodopa (6 mg/kg) + Entacapone (30 mg/kg/day) | ↓ Severity of dyskinesia | [7] |

| Levodopa (6.5 mg/kg) + Entacapone | ↑ Contralateral turning response | [8] | |

| Levodopa (4.25 mg/kg) + Entacapone | Comparable turning response to Levodopa (6.5 mg/kg) alone | [8] |

Table 3: Neurogenic Effects of Entacapone in Mice

| Assay | Treatment Group | Outcome | Reference |

| Novel Object Recognition | Entacapone (50 and 200 mg/kg) | ↑ Exploration time | |

| Immunohistochemistry (Hippocampus) | Entacapone | ↑ Ki67-positive proliferating cells | |

| Entacapone | ↑ Doublecortin-positive immature neurons | ||

| Entacapone | ↑ pCREB-positive cells | ||

| Western Blot (Hippocampus) | Entacapone | ↑ Phosphorylated TrkB | |

| Entacapone | ↑ Brain-derived neurotrophic factor (BDNF) |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral lesion of the nigrostriatal pathway in rats to model Parkinson's disease.

Materials:

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile 0.9% saline

-

Desipramine HCl (to protect noradrenergic neurons)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week before surgery.

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

-

Stereotaxic Surgery:

-

Secure the anesthetized rat in a stereotaxic frame.

-

Administer desipramine HCl (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent damage to noradrenergic neurons.[9]

-

Drill a small burr hole in the skull over the desired injection site (e.g., medial forebrain bundle or striatum).

-

For Medial Forebrain Bundle (MFB) Lesion: Use stereotaxic coordinates relative to bregma (e.g., AP: -1.8 mm, ML: +2.0 mm, DV: -8.6 mm).[9]

-

For Striatal Lesion: Use appropriate coordinates for the striatum (e.g., AP: +9.2 mm, L: -3.0 mm, V: +4.5 mm).[10]

-

-

6-OHDA Injection:

-

Prepare a fresh solution of 6-OHDA (e.g., 3 µg/µL) in sterile saline containing 0.1-0.2% ascorbic acid to prevent oxidation.[9][10]

-

Slowly infuse the 6-OHDA solution (e.g., 4 µL at 2 µL/min for MFB lesion) into the target brain region.[9]

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[9]

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Lesion Confirmation: After 2-3 weeks, confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations indicates a successful lesion.

Entacapone Administration Protocol (Oral Gavage)

Materials:

-

This compound

-

Vehicle (e.g., 0.9% physiological saline, 0.5% w/v sodium carboxymethyl cellulose)

-

Oral gavage needles (appropriate size for the animal)

-

Syringes

Procedure:

-

Preparation of Entacapone Solution: Prepare a homogenous suspension or solution of entacapone in the chosen vehicle at the desired concentration.

-

Animal Handling: Gently restrain the rat or mouse.

-

Gavage Administration:

-

Measure the correct volume of the entacapone solution based on the animal's body weight and the target dose (e.g., 30 mg/kg for rats).[7]

-

Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal briefly after administration to ensure there are no signs of distress.

-

-

Dosing Schedule: Administer entacapone according to the experimental design. For studies with levodopa, entacapone is typically co-administered.

Behavioral Assessment: Rotarod Test for Motor Coordination

This test assesses motor coordination and balance.

Materials:

-

Rotarod apparatus for mice or rats

Procedure:

-

Acclimation and Training:

-

Testing:

-

On the testing day, conduct 3-4 trials with a 15-30 minute inter-trial interval.[12]

-

Place the animal on the rotating rod.

-

For the accelerating rotarod protocol, the rod speed gradually increases (e.g., from 4 to 40 RPM over 300 seconds).[11]

-

Record the latency to fall from the rod for each trial. A cut-off time (e.g., 300 seconds) is typically set.[12]

-

-

Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.

Behavioral Assessment: Abnormal Involuntary Movements (AIMS) Rating

This scale is used to assess the severity of levodopa-induced dyskinesia in rodent models.

Procedure:

-

Observation Period: After administration of levodopa (with or without entacapone), observe the animal for a set period (e.g., 1-3 minutes every 20 minutes for 3-4 hours).

-

Scoring: Rate the severity of abnormal involuntary movements on a scale of 0 to 4 (0 = absent, 4 = continuous, severe) for different body regions:

-

Axial: Dystonic posturing of the neck and trunk.

-

Limb: Jerky and purposeless movements of the forelimbs.

-

Orofacial: Stereotypical movements of the mouth, tongue, and face.

-

-

Total Score: The scores for each category are summed to obtain a total AIMS score for each observation period.

Signaling Pathways and Experimental Workflows

Dopamine Metabolism and the Effect of Entacapone

Caption: Dopamine metabolism pathway and the inhibitory action of Entacapone on COMT.

BDNF-TrkB Signaling Pathway in Neurogenesis

Caption: Entacapone-induced activation of the BDNF-TrkB signaling pathway.

Experimental Workflow for Evaluating Entacapone in a 6-OHDA Rat Model

Caption: Workflow for a preclinical study of Entacapone in a 6-OHDA rat model.

References

- 1. researchgate.net [researchgate.net]

- 2. The administration of entacapone prevents L-dopa-induced dyskinesia when added to dopamine agonist therapy in MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 4. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Entacapone increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Studies of various Antiparkinson’s agents: A Systematic Review [ijraset.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Protocol for Using Entacapone Sodium Salt in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines like dopamine, norepinephrine, and epinephrine.[1][2][3] In clinical practice, Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[4][5] Its mechanism involves inhibiting peripheral COMT, which reduces the breakdown of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effects in the brain.[6][7] In cell culture, Entacapone is a valuable tool for studying COMT inhibition, dopaminergic pathways, neuroprotection, and potential cytotoxicity.[8][9] Unlike the related COMT inhibitor Tolcapone, Entacapone is not associated with significant hepatotoxicity, making it a safer alternative for many in vitro studies.[6][10]

Mechanism of Action: COMT Inhibition

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[1] In the presence of a decarboxylase inhibitor (like carbidopa), COMT becomes the primary enzyme for metabolizing levodopa into the inactive metabolite 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[1][11] Entacapone selectively and reversibly binds to the COMT enzyme, preventing this methylation process.[1] This inhibition primarily occurs in peripheral tissues, as Entacapone does not readily cross the blood-brain barrier.[2][5] The result is a more sustained plasma level of levodopa, leading to more consistent dopaminergic stimulation in the brain.[6]

Data Summary

The following table summarizes the effects of Entacapone observed in various in vitro cell culture models.

| Cell Line | Concentration Range | Exposure Time | Assay(s) | Observed Effects | Citation(s) |

| HepG2 (Human Liver) | 1, 10, 50 µM | 24 h | MTT, Neutral Red (NR) | Slight reduction in metabolic activity at all concentrations; reduced lysosomal activity at 50 µM. Overall cell viability remained high (>85%), indicating a good safety profile. | [8][12] |

| Caco-2 (Human Colon) | 1, 10, 50 µM | 24 h | MTT, Neutral Red (NR) | Cell viability remained high (>86%), showing significantly lower cytotoxicity compared to Tolcapone. | [8] |

| Primary Rat Hepatocytes | 50 µM | 24 h | MTT, Neutral Red (NR) | Decreased MTT reduction by 49% and NR uptake by 20%. | [8] |

| PC-12 (Rat Pheochromocytoma) | Not Specified | Not Specified | Cell Viability | Blocks α-synuclein-induced cell death. | [9] |

| Rat Liver | IC₅₀: 14.3 nM (soluble), 73.3 nM (membrane-bound) | Not Applicable | Enzyme Inhibition | Potent inhibition of COMT activity. | [9] |

Experimental Protocols

-

Entacapone sodium salt (CAS: 130929-57-6)

-

Dimethyl sulfoxide (DMSO), cell culture grade[9]

-

Ethanol, cell culture grade[9]

-

Complete cell culture medium (e.g., DMEM or MEM) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Relevant cell line (e.g., SH-SY5Y, HepG2, Caco-2)

-

96-well cell culture plates

-

Trypsin-EDTA solution

-

Reagents for desired endpoint assays (e.g., MTT, Neutral Red)

Note: Entacapone is photosensitive; protect solutions from light.

-

Solvent Selection: Entacapone is soluble up to 100 mM in DMSO and 10 mM in ethanol.[9] DMSO is the most common solvent for preparing high-concentration stock solutions for cell culture.

-

Calculation: To prepare a 100 mM stock solution in DMSO (Molecular Weight of Entacapone: 305.29 g/mol ), weigh 3.05 mg of Entacapone and dissolve it in 100 µL of DMSO.

-

Dissolution: Add the DMSO to the vial containing the Entacapone powder. Vortex thoroughly until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

This protocol provides a general workflow. Specific parameters such as cell seeding density and incubation times should be optimized for the specific cell line and experimental goals.

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 60,000 cells/cm² for Caco-2 cells).[8][12]

-

Incubate the plates for 24-72 hours at 37°C and 5% CO₂ to allow for cell attachment and confluence.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the Entacapone stock solution.

-

Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM).[8]

-

Important: The final concentration of DMSO in the culture medium should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

-

Cell Treatment:

-

Endpoint Analysis (Example: MTT Cytotoxicity Assay)

-

Following the 24-hour incubation, remove the treatment medium.

-

Add fresh medium containing 0.5 mg/mL MTT to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT tetrazolium salt into formazan crystals.[8]

-

Remove the MTT solution and add a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Application Notes and Considerations

-

Neuroprotection Studies: For neuroprotection assays, a neurotoxic insult (e.g., MPP⁺, 6-OHDA, or α-synuclein) is typically introduced to the cells.[9][13] Entacapone can be applied before, during, or after the insult to assess its protective capabilities.

-

Iron Chelation: Entacapone's nitrocatechol structure can chelate ferric iron (Fe³⁺).[14] This property could be a confounding factor in experiments sensitive to iron availability or in studies involving iron-dependent cellular processes.

-

Stability: Entacapone solutions are sensitive to light. All steps involving the compound should be performed with minimal light exposure, and storage should be in amber vials or tubes wrapped in foil.

-

Co-treatment with L-dopa: To mimic the clinical application, researchers may co-administer Entacapone with L-dopa to study its effects on L-dopa's efficacy and metabolism in relevant cell models (e.g., dopaminergic neurons).

-

Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling Entacapone powder and its solutions.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]

- 4. What is Entacapone used for? [synapse.patsnap.com]

- 5. Effect of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Entacapone? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Entacapone | Catechol O-Methyltransferase (COMT) Inhibitors: R&D Systems [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Parkinson’s disease drug entacapone disrupts gut microbiome homeostasis via iron sequestration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Quantification of Entacapone Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, utilized as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease. Accurate and reliable quantification of Entacapone in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note provides a detailed protocol for the determination of Entacapone sodium salt using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Principle

The method employs a reversed-phase C18 column to separate Entacapone from potential impurities and excipients. The mobile phase, a mixture of an acidic buffer and an organic solvent, facilitates the elution of the analyte. Detection is performed using a UV-Visible detector at a wavelength where Entacapone exhibits maximum absorbance, allowing for accurate quantification based on the peak area.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions for the analysis of Entacapone is presented in Table 1. Several methods have been reported in the literature, and a representative robust method is detailed below.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Gradient Pump System with UV/VIS Detector[1] |

| Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm[2] |

| Mobile Phase A | 1.361 g of potassium dihydrogen phosphate and 1.742 g of dipotassium phosphate in 1.0 L water, adjusted to pH 2.5 with orthophosphoric acid[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient Program | Time (min) / %B: 0/25, 33/40, 43/65, 43.1/25, 50/25[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 25°C[2] |

| Detection Wavelength | 210 nm[2] |

Note: Alternative isocratic methods have also been successfully employed. For instance, a mixture of ammonium acetate buffer and methanol (55:45 v/v, pH 3.0) can be used with a C8 column.[1] Another method uses a mobile phase of phosphate buffer (pH 2.5) and methanol in a gradient mode with detection at 280 nm.

Preparation of Solutions

Mobile Phase A Preparation:

-

Weigh 1.361 g of potassium dihydrogen phosphate and 1.742 g of dipotassium phosphate and dissolve in 1.0 L of HPLC grade water.[2]

-

Adjust the pH of the solution to 2.5 with orthophosphoric acid.[2]

-

Filter the buffer through a 0.45 µm membrane filter and degas by sonication before use.[1]

Standard Solution Preparation:

-

Accurately weigh about 25 mg of Entacapone working standard into a 50 mL volumetric flask.[3]

-

Add approximately 30 mL of diluent (e.g., methanol or mobile phase) and sonicate to dissolve.[3]

-

Make up the volume to 50 mL with the diluent and mix well.[3]

-

Further dilutions can be made with the mobile phase to achieve the desired concentration for the calibration curve.

Sample Preparation (from Tablets):

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Entacapone and transfer it to a 200 mL volumetric flask.[4]

-

Add approximately 120 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[4]

-

Cool the solution to room temperature and make up the volume to 200 mL with methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

| Parameter | Typical Results |

| Linearity (r²) | > 0.999[5] |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.004%[4] |

| Limit of Quantification (LOQ) | 0.012%[4] |

| Robustness | The method is robust with slight variations in flow rate and mobile phase composition.[6] |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of Entacapone.

Caption: HPLC analysis workflow for Entacapone quantification.

Signaling Pathway (Not Applicable)

The analysis of Entacapone by HPLC is a chemical measurement technique and does not involve a biological signaling pathway. Therefore, a diagram for a signaling pathway is not applicable to this topic.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of this compound in bulk and pharmaceutical dosage forms. The provided protocol and validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis. It is recommended that each laboratory performs a method transfer and validation study to ensure the suitability of the method for their specific application and equipment.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ijarmps.org [ijarmps.org]

- 4. jbsd.in [jbsd.in]

- 5. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

Application Notes: Entacapone Sodium Salt for In Vitro Dopamine Metabolism Studies

Introduction

Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines, including the neurotransmitter dopamine.[1][2] In neuroscience and drug development research, studying the metabolic pathways of dopamine is crucial for understanding neurological disorders like Parkinson's disease. Entacapone sodium salt serves as an invaluable tool in in vitro models to specifically block the COMT pathway, thereby allowing researchers to investigate the roles of other metabolic routes, quantify the efficacy of COMT inhibition, and screen for novel therapeutic agents. By inhibiting COMT, entacapone prevents the conversion of dopamine to 3-methoxytyramine (3-MT) and the conversion of dopamine's precursor, L-DOPA, to 3-O-methyldopa (3-OMD).[3] This leads to an increase in the bioavailability of these substrates for other metabolic or signaling pathways.

Mechanism of Action

COMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. Entacapone, a nitrocatechol compound, acts as a tight-binding, reversible inhibitor of COMT, primarily in peripheral tissues, as it does not readily cross the blood-brain barrier.[4] In an in vitro setting, it effectively inhibits COMT from various tissue sources (e.g., liver, kidney, brain) or in cell-based assays, making it a standard tool for modulating dopamine metabolism. The nitro group in its structure is critical for its high inhibitory potency.[1]

Quantitative Data Summary

The inhibitory potency of entacapone is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue source and assay conditions.

Table 1: IC50 Values for Entacapone Against COMT

| Biological Source | IC50 (nM) | Notes / Reference |

| Human Liver | 151 | COMT activity measured using 3,4-dihydroxybenzoic acid as the substrate.[5] |

| Rat COMT | 20.1 | General value cited for rat-derived enzyme.[1] |

Table 2: Physicochemical Properties of Entacapone

| Property | Value | Notes / Reference |

| Lipophilicity (log P app) | 0.18 (at pH 7.4) | Entacapone is poorly lipophilic.[6][7] |

| Plasma Protein Binding | ~98% | Primarily binds to serum albumin.[4] |

| BCS Class | IV | Low solubility and low permeability.[8] |

Dopamine Metabolism Pathway and Entacapone Inhibition

The following diagram illustrates the primary metabolic pathways for L-DOPA and dopamine, highlighting the inhibitory action of Entacapone.

Caption: Dopamine metabolism pathways showing inhibition of COMT by Entacapone.

Protocols

Protocol 1: In Vitro COMT Inhibition Assay Using Rat Brain Homogenate

This protocol describes a method to determine the effect of this compound on COMT activity in a rat brain tissue homogenate. The final products, particularly Homovanillic Acid (HVA), are quantified using HPLC with Electrochemical Detection (HPLC-ECD).

Objective: To measure the dose-dependent inhibition of COMT by Entacapone in vitro and calculate its IC50 value.

Materials and Reagents:

-

This compound

-

Rat brain tissue (e.g., striatum or whole brain)

-

Dopamine (substrate)

-

S-adenosyl-L-methionine (SAM, methyl donor)

-

Pargyline (MAO inhibitor, to prevent dopamine degradation by MAO)

-

Perchloric acid (PCA) with EDTA

-

Tris-HCl buffer (pH 7.4)

-

Sucrose

-

HPLC-grade solvents (e.g., methanol, acetonitrile)

-

Ultrapure water

-

Homovanillic acid (HVA) and 3,4-Dihydroxyphenylacetic acid (DOPAC) standards

Equipment:

-

Tissue homogenizer (e.g., Potter-Elvehjem)

-

Refrigerated centrifuge

-

Incubator or water bath (37°C)

-

HPLC system with an electrochemical detector (ECD)

-

Reversed-phase C18 column

-

pH meter

-

Vortex mixer

Procedure:

-

Preparation of Brain Homogenate (Enzyme Source):

-

Euthanize a rat according to approved animal welfare protocols.

-

Rapidly dissect the brain tissue (e.g., striatum) on ice.

-

Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant (S1 fraction) and store it on ice. This will serve as the source of COMT enzyme. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Preparation of Solutions:

-

Entacapone Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions to obtain the desired final concentrations (e.g., 1 nM to 10 µM).

-

Reaction Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 7.4) containing MgCl2 (5 mM).

-

Substrate Solution: Prepare a solution of dopamine (e.g., 1 mM) and Pargyline (e.g., 1 mM) in water.

-

Co-factor Solution: Prepare a fresh solution of SAM (e.g., 5 mM) in water.

-

-

COMT Inhibition Assay:

-

Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes) on ice.

-

To each tube, add:

-

50 µL of Reaction Buffer

-

10 µL of brain homogenate supernatant (adjust volume for ~50-100 µg of protein)

-

10 µL of Entacapone solution at various concentrations (or vehicle for control).

-

10 µL of Pargyline solution (final concentration ~100 µM).

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of Dopamine solution and 10 µL of SAM solution (final concentrations ~100 µM and ~500 µM, respectively).

-

Incubate the reaction at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of ice-cold 0.4 M Perchloric acid.

-

Vortex the tubes and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[9]

-

-

Sample Analysis by HPLC-ECD:

-

Carefully collect the supernatant from the previous step.

-

Inject a defined volume (e.g., 20 µL) into the HPLC-ECD system.[10][11]

-

Use a C18 column and a mobile phase suitable for separating dopamine and its metabolites (e.g., a buffer containing sodium acetate, EDTA, and methanol).[12][13]

-